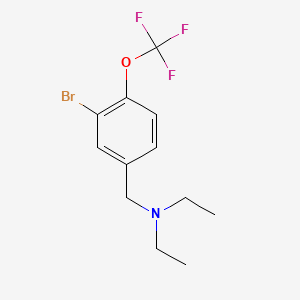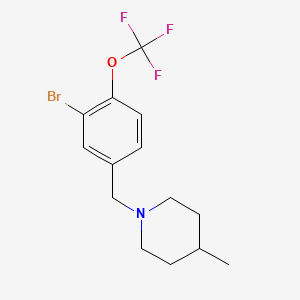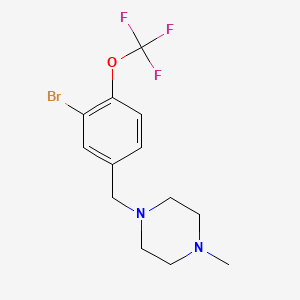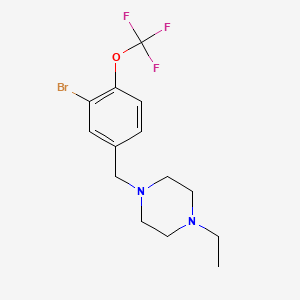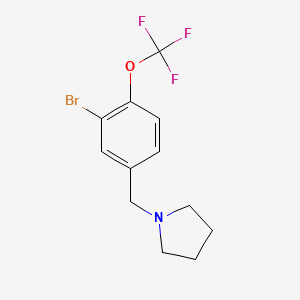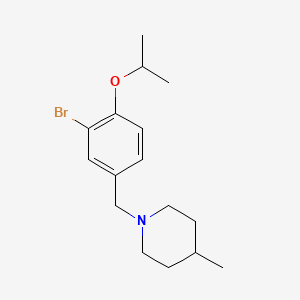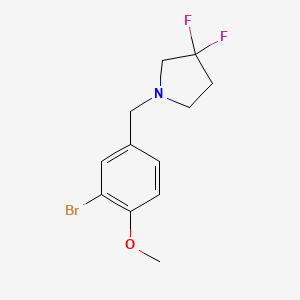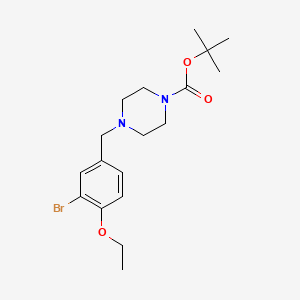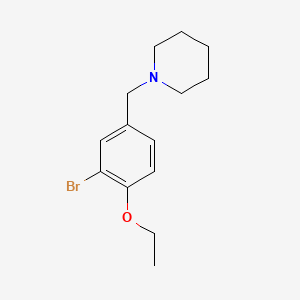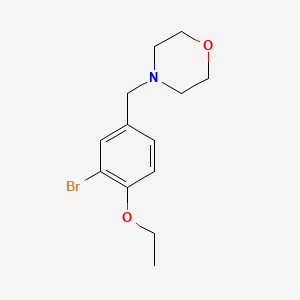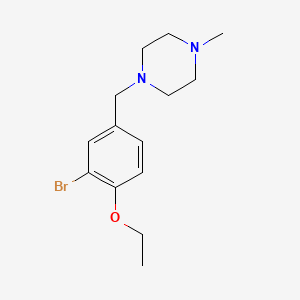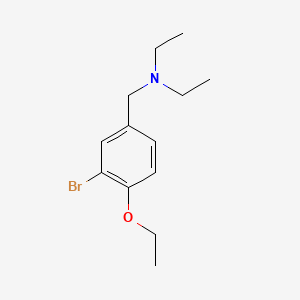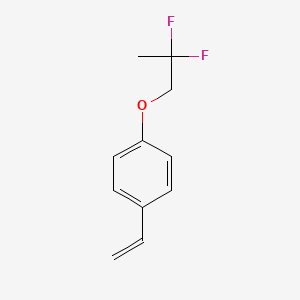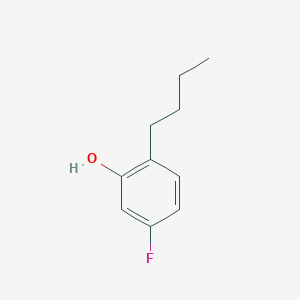
2-Butyl-5-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5-fluorophenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring This compound is specifically substituted with a butyl group at the second position and a fluorine atom at the fifth position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-fluorophenol can be achieved through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of a butyl group and a fluorine atom onto the phenol ring through electrophilic aromatic substitution reactions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and a fluorinating agent like hydrogen fluoride (HF).
Grignard Reaction: Another approach involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a fluorinated phenol derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Butyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
科学研究应用
2-Butyl-5-fluorophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-Butyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity and stability, affecting its bioavailability and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Butylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluorophenol: Lacks the butyl group, leading to variations in its physical and chemical characteristics.
2-Butyl-4-fluorophenol: Similar structure but with the fluorine atom at the fourth position, affecting its reactivity and applications.
Uniqueness: 2-Butyl-5-fluorophenol is unique due to the specific positioning of the butyl group and fluorine atom on the phenol ring, which imparts distinct chemical properties and potential applications. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial purposes.
属性
IUPAC Name |
2-butyl-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOMWGVEOWURMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
